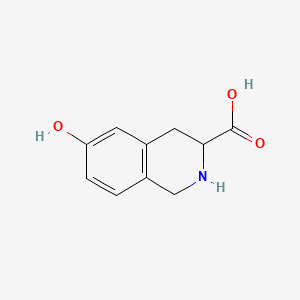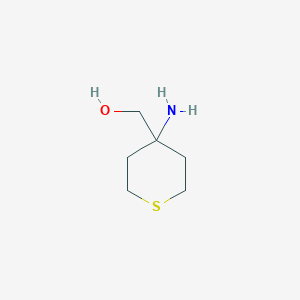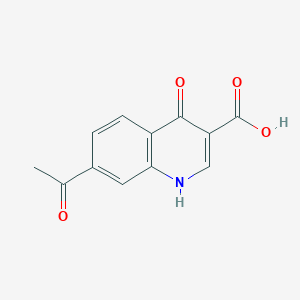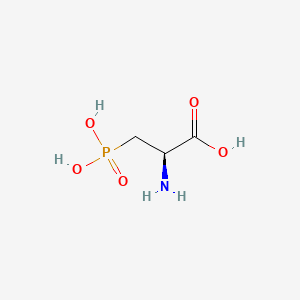
6-羟基-1,2,3,4-四氢异喹啉-3-羧酸
描述
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid (Tic) is a constrained analog of phenylalanine (Phe). The Tic unit has been identified as a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds .
Synthesis Analysis
The synthesis of Tic derivatives involves various approaches. Traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions are commonly used. Recent approaches include enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction to generate Tic derivatives . Other synthetic routes for the N-substituted THIQ-3-carboxylic acids have also been reported .Molecular Structure Analysis
The Tic unit is a core structural element present in several peptide-based drugs and forms an integral part of various biologically active compounds . It is a constrained analog of phenylalanine (Phe), which allows it to fold into a beta-bend and a helical structure .Chemical Reactions Analysis
The Tic unit can be synthesized through various chemical reactions. Along with traditional methods such as the Pictet–Spengler and Bischler–Nepieralski reactions, recent approaches such as enyne metathesis, [2 + 2 + 2] cycloaddition, and the Diels–Alder reaction have been used to generate Tic derivatives .科学研究应用
Precursor for Alkaloids
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward the synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
Biological Activities
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Due to these reasons, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community .
Antineuroinflammatory Agents
N-benzyl THIQs are known to function as antineuroinflammatory agents . This makes them valuable in the research and treatment of neuroinflammatory diseases.
Asymmetric Catalysis
THIQ derivatives have broad applications in asymmetric catalysis as chiral scaffolds . This makes them useful in the synthesis of chiral molecules, which are important in many areas of chemistry and biology.
Synthesis of Biologically Active Molecules
THIQs with a stereogenic center at position C(1) are the key fragments of a diverse range of alkaloids and bioactive molecules . This makes them valuable in the synthesis of these molecules.
Alzheimer’s Disease Research
The metal chelator clioquinol can prevent copper oxidation in β-amyloid fibrils, which may be useful in designing and developing new drugs for the therapy of Alzheimer’s disease .
安全和危害
未来方向
The Tic heterocyclic scaffold has garnered a lot of attention in the scientific community due to its diverse biological activities. This has resulted in the development of novel Tic analogs with potent biological activity . Future research may focus on further exploring the biological potential of Tic analogs, their structural–activity relationship (SAR), and their mechanism of action .
作用机制
Target of Action
6-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (Tic) is a constrained analog of phenylalanine (Phe) and has been identified as a core structural element present in several peptide-based drugs . It forms an integral part of various biologically active compounds .
Mode of Action
It is known that tic derivatives have been evaluated as potent inhibitors of the influenza virus polymerase acidic (pa) endonuclease domain . This suggests that Tic might interact with its targets by inhibiting their enzymatic activity, leading to a decrease in the replication of the influenza virus.
Biochemical Pathways
Tic and its derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Pharmacokinetics
It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may have favorable ADME properties that contribute to its bioavailability.
Result of Action
It is known that tic and its derivatives exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that Tic may have a broad range of effects at the molecular and cellular levels.
Action Environment
It is known that tic is a core structural element present in several peptide-based drugs , suggesting that it may be stable under a variety of environmental conditions.
属性
IUPAC Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c12-8-2-1-6-5-11-9(10(13)14)4-7(6)3-8/h1-3,9,11-12H,4-5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRAGDYRHPWTZJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NCC2=C1C=C(C=C2)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501194126 | |
| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid | |
CAS RN |
76824-99-2 | |
| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76824-99-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydro-6-hydroxy-3-isoquinolinecarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501194126 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[1-(Aminomethyl)cyclohexyl]methanamine](/img/structure/B3021749.png)
![4-amino-N-[2-(dimethylamino)ethyl]benzene-1-sulfonamide](/img/structure/B3021752.png)



![Spiro[cyclopropane-1,3'-indoline] hydrochloride](/img/structure/B3021757.png)
![9-Azabicyclo[3.3.1]nonan-3-ol](/img/structure/B3021758.png)



